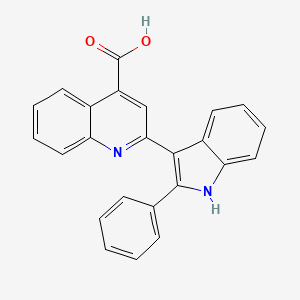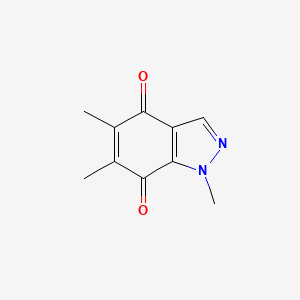
(2R,6S)-1-chloro-2,6-diphenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-1-chloro-2,6-diphenylpiperidine is a chiral compound with two stereocenters It is a member of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of (2R,6S)-1-chloro-2,6-diphenylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diphenylpiperidine with thionyl chloride, which introduces the chlorine atom at the 1-position. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(2R,6S)-1-chloro-2,6-diphenylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-1-chloro-2,6-diphenylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,6S)-1-chloro-2,6-diphenylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(2R,6S)-1-chloro-2,6-diphenylpiperidine can be compared with other similar compounds such as (2R,6R)-1-chloro-2,6-diphenylpiperidine and (2S,6S)-1-chloro-2,6-diphenylpiperidine. These compounds have different stereochemistry, which can lead to variations in their chemical and biological properties. The unique combination of stereocenters in this compound makes it distinct and potentially more suitable for certain applications.
Eigenschaften
CAS-Nummer |
88365-67-7 |
|---|---|
Molekularformel |
C17H18ClN |
Molekulargewicht |
271.8 g/mol |
IUPAC-Name |
(2S,6R)-1-chloro-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H18ClN/c18-19-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+ |
InChI-Schlüssel |
HVKIPVFLWGMTHH-CALCHBBNSA-N |
Isomerische SMILES |
C1C[C@@H](N([C@@H](C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(N(C(C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)






